molecular formula C10H8ClNOS B494092 3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide

3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide

Katalognummer: B494092
Molekulargewicht: 225.7g/mol
InChI-Schlüssel: LXFLEXPAUISUPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide is an organic compound that features a chlorophenyl group and a methylthio group attached to an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a base such as sodium hydroxide to yield the desired isoxazole compound. The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Phenyl-substituted isoxazole

    Substitution: Amino-substituted or thiol-substituted isoxazole

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(methylthio)pyrazole
  • 3-(4-Chlorophenyl)-5-(methylthio)thiazole
  • 3-(4-Chlorophenyl)-5-(methylthio)imidazole

Uniqueness

3-(4-chlorophenyl)-5-isoxazolyl methyl sulfide is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Eigenschaften

Molekularformel

C10H8ClNOS

Molekulargewicht

225.7g/mol

IUPAC-Name

3-(4-chlorophenyl)-5-methylsulfanyl-1,2-oxazole

InChI

InChI=1S/C10H8ClNOS/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3

InChI-Schlüssel

LXFLEXPAUISUPB-UHFFFAOYSA-N

SMILES

CSC1=CC(=NO1)C2=CC=C(C=C2)Cl

Kanonische SMILES

CSC1=CC(=NO1)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.